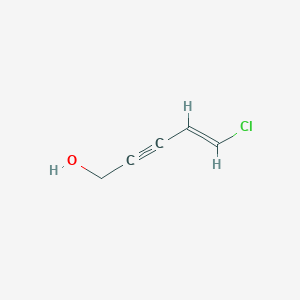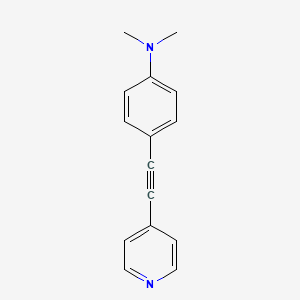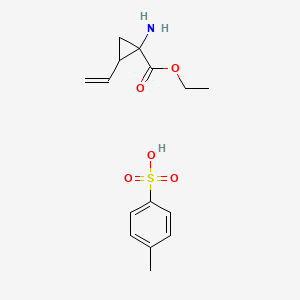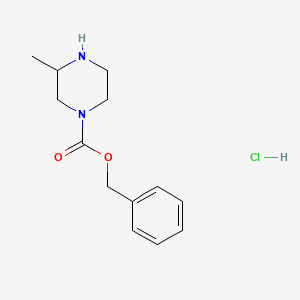
(4E)-5-chloropent-4-en-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-pent-4-en-2-yn-1-ol is an organic compound with the molecular formula C5H5ClO It is a chlorinated derivative of pent-4-en-2-yn-1-ol, featuring both an alkyne and an alkene functional group along with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-pent-4-en-2-yn-1-ol typically involves the chlorination of pent-4-en-2-yn-1-ol. One common method is the addition of chlorine to the triple bond of pent-4-en-2-yn-1-ol under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selectivity.
Industrial Production Methods
On an industrial scale, the production of 5-Chloro-pent-4-en-2-yn-1-ol may involve continuous flow processes to maintain consistent reaction conditions and to optimize yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-pent-4-en-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne and alkene groups can be reduced to form saturated compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can selectively reduce the alkyne to an alkene or alkane.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can replace the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-pent-4-en-2-one.
Reduction: Formation of 5-chloro-pent-4-en-2-ol or 5-chloro-pentane-2-ol.
Substitution: Formation of 5-azido-pent-4-en-2-yn-1-ol or 5-thiocyanato-pent-4-en-2-yn-1-ol.
Wissenschaftliche Forschungsanwendungen
5-Chloro-pent-4-en-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-pent-4-en-2-yn-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine atom and the alkyne group can facilitate interactions with nucleophilic sites in proteins or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pent-4-en-2-yn-1-ol: The non-chlorinated parent compound.
5-Bromo-pent-4-en-2-yn-1-ol: A brominated analog.
5-Iodo-pent-4-en-2-yn-1-ol: An iodinated analog.
Uniqueness
5-Chloro-pent-4-en-2-yn-1-ol is unique due to the presence of the chlorine atom, which can significantly alter its reactivity and properties compared to its non-halogenated and other halogenated analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C5H5ClO |
|---|---|
Molekulargewicht |
116.54 g/mol |
IUPAC-Name |
(E)-5-chloropent-4-en-2-yn-1-ol |
InChI |
InChI=1S/C5H5ClO/c6-4-2-1-3-5-7/h2,4,7H,5H2/b4-2+ |
InChI-Schlüssel |
QCRWEGFSLUDMDM-DUXPYHPUSA-N |
Isomerische SMILES |
C(C#C/C=C/Cl)O |
Kanonische SMILES |
C(C#CC=CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B13385475.png)
![Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl-](/img/structure/B13385488.png)

![2-[6-(Cyclohexylmethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13385505.png)
![3,12-Dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13385517.png)

![trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13385524.png)
![1-(1-(4-(benzofuran-2-yl)pyrimidin-2-yl)piperidin-3-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13385525.png)
![(R)-N-[3-[5-(2-Cyclopropyl-5-pyrimidinyl)-7-azaindole-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B13385526.png)
![(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride](/img/structure/B13385530.png)
![2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B13385533.png)


